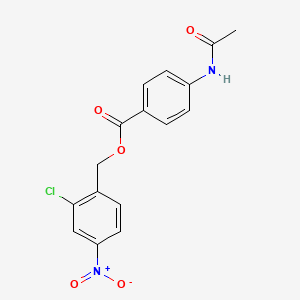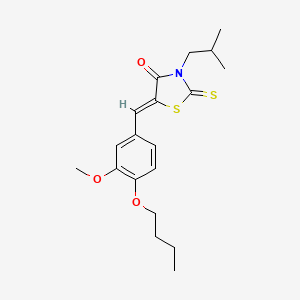![molecular formula C15H17O2P B5151715 [bis(2-methylphenyl)phosphoryl]methanol](/img/structure/B5151715.png)
[bis(2-methylphenyl)phosphoryl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[Bis(2-methylphenyl)phosphoryl]methanol, also known as MPMP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a white crystalline powder with the molecular formula C15H17O2P and a molecular weight of 270.27 g/mol. In
作用機序
The mechanism of action of [bis(2-methylphenyl)phosphoryl]methanol is not fully understood. However, studies have shown that it can inhibit the activity of certain enzymes involved in inflammation and oxidative stress. It can also induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
[bis(2-methylphenyl)phosphoryl]methanol has been shown to have several biochemical and physiological effects. It can reduce the production of inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. It can also increase the levels of antioxidant enzymes, such as superoxide dismutase and catalase. In addition, it can inhibit the growth and proliferation of cancer cells.
実験室実験の利点と制限
One of the main advantages of [bis(2-methylphenyl)phosphoryl]methanol is its versatility. It can be used in various fields such as medicine, agriculture, and industry. It also has a relatively low toxicity profile, making it safe for use in lab experiments. However, one of the main limitations of [bis(2-methylphenyl)phosphoryl]methanol is its cost. It is a relatively expensive compound, which can limit its use in certain applications.
将来の方向性
There are several future directions for the study of [bis(2-methylphenyl)phosphoryl]methanol. In medicine, further research is needed to determine its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease, multiple sclerosis, and Parkinson's disease. In agriculture, further research is needed to determine its potential use in the treatment of plant diseases caused by fungi and bacteria. In industry, further research is needed to determine its potential use in the production of polymers and resins.
Conclusion
In conclusion, [bis(2-methylphenyl)phosphoryl]methanol is a versatile chemical compound that has potential applications in various fields such as medicine, agriculture, and industry. Its mechanism of action is not fully understood, but it has been shown to have anti-inflammatory, antioxidant, and anticancer properties. While it has several advantages such as versatility and low toxicity, its cost can limit its use in certain applications. Further research is needed to determine its full potential in various fields and to develop more cost-effective synthesis methods.
合成法
[bis(2-methylphenyl)phosphoryl]methanol can be synthesized through a multistep process involving the reaction of 2-methylphenol with phosphorus oxychloride, followed by the reaction of the resulting intermediate with formaldehyde. The final product is obtained by the addition of water to the reaction mixture and purification through recrystallization.
科学的研究の応用
[bis(2-methylphenyl)phosphoryl]methanol has been extensively studied for its potential applications in various fields such as medicine, agriculture, and industry. In medicine, [bis(2-methylphenyl)phosphoryl]methanol has been shown to have anti-inflammatory, antioxidant, and anticancer properties. It has also been studied for its potential use in the treatment of Alzheimer's disease, multiple sclerosis, and Parkinson's disease.
In agriculture, [bis(2-methylphenyl)phosphoryl]methanol has been shown to have insecticidal properties and can be used as a pesticide. It has also been studied for its potential use in the treatment of plant diseases caused by fungi and bacteria.
In industry, [bis(2-methylphenyl)phosphoryl]methanol can be used as a flame retardant and a plasticizer. It has also been studied for its potential use in the production of polymers and resins.
特性
IUPAC Name |
bis(2-methylphenyl)phosphorylmethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17O2P/c1-12-7-3-5-9-14(12)18(17,11-16)15-10-6-4-8-13(15)2/h3-10,16H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIXLZBJXIVPMEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1P(=O)(CO)C2=CC=CC=C2C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17O2P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(2-methylphenyl)phosphorylmethanol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-methyl-N-{[5-(3-nitrophenyl)-2-furyl]methyl}-1-butanamine](/img/structure/B5151638.png)
![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-ethyl-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5151641.png)
![N'-{5-chloro-2-[(2-fluorobenzyl)oxy]benzylidene}-2,5-dimethoxybenzenesulfonohydrazide](/img/structure/B5151645.png)
![1-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-4-[(3-phenyl-5-isoxazolyl)methyl]-4-piperidinol](/img/structure/B5151651.png)
![4-{[4-(3-pyridinylcarbonyl)-1-piperazinyl]sulfonyl}-2,1,3-benzothiadiazole](/img/structure/B5151657.png)
![5-{3-chloro-4-[3-(3,5-dimethylphenoxy)propoxy]-5-methoxybenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5151660.png)
![1,2-dichloro-3-[2-(2-methoxyphenoxy)ethoxy]benzene](/img/structure/B5151662.png)
![4-benzyl-5-[2-(4-isopropoxyphenyl)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B5151665.png)
![2-({3-(4-chlorophenyl)-2-[(4-methoxybenzoyl)amino]acryloyl}amino)benzoic acid](/img/structure/B5151671.png)


![5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-[(5-methyl-3-isoxazolyl)methyl]-2-pyridinamine](/img/structure/B5151692.png)

![N-[1-(4-methoxybenzoyl)-2-methyl-1,2,3,4-tetrahydro-4-quinolinyl]-N-phenyl-2-thiophenecarboxamide](/img/structure/B5151720.png)